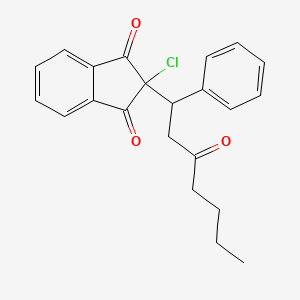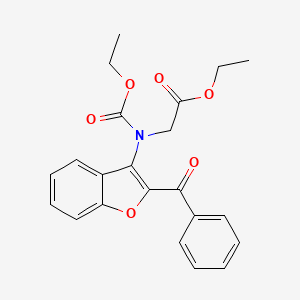
Ethyl ((2-benzoyl-1-benzofuran-3-YL)(ethoxycarbonyl)amino)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl ((2-benzoyl-1-benzofuran-3-YL)(ethoxycarbonyl)amino)acetate is a complex organic compound with the molecular formula C22H21NO6 and a molecular weight of 395.416 g/mol . This compound is part of the benzofuran family, which is known for its diverse biological activities and applications in various fields of science and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ((2-benzoyl-1-benzofuran-3-YL)(ethoxycarbonyl)amino)acetate typically involves the reaction of ethyl 2-(2,4-dimethoxybenzoyl)acetate with 3-methoxy phenol in the presence of a catalyst such as FeCl3 and additives like 2,2′-bipyridine . The reaction is carried out in a solvent like dichloroethane (DCE) at elevated temperatures (around 70°C) to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
Ethyl ((2-benzoyl-1-benzofuran-3-YL)(ethoxycarbonyl)amino)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.
科学的研究の応用
Ethyl ((2-benzoyl-1-benzofuran-3-YL)(ethoxycarbonyl)amino)acetate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and natural products.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Ethyl ((2-benzoyl-1-benzofuran-3-YL)(ethoxycarbonyl)amino)acetate involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Ethyl ((2-benzoyl-1-benzofuran-3-YL)(ethoxycarbonyl)amino)acetate can be compared with other benzofuran derivatives, such as:
- Ethyl (acetyl (2-benzoyl-1-benzofuran-3-YL)amino)acetate
- Ethyl (3-amino-2-benzoyl-1-benzofuran-7-YL)oxy)acetate
- Ethyl 3-((ethoxycarbonyl)amino)-1-benzofuran-2-carboxylate
- Ethyl (4-((3-amino-1-benzofuran-2-YL)carbonyl)phenoxy)acetate
These compounds share similar structural features but differ in their functional groups and specific biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
301538-54-5 |
|---|---|
分子式 |
C22H21NO6 |
分子量 |
395.4 g/mol |
IUPAC名 |
ethyl 2-[(2-benzoyl-1-benzofuran-3-yl)-ethoxycarbonylamino]acetate |
InChI |
InChI=1S/C22H21NO6/c1-3-27-18(24)14-23(22(26)28-4-2)19-16-12-8-9-13-17(16)29-21(19)20(25)15-10-6-5-7-11-15/h5-13H,3-4,14H2,1-2H3 |
InChIキー |
VCOPMHJADXMZTK-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CN(C1=C(OC2=CC=CC=C21)C(=O)C3=CC=CC=C3)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


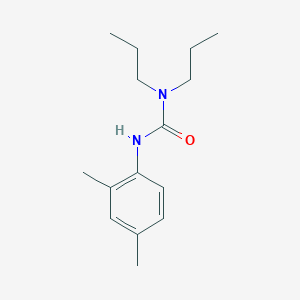

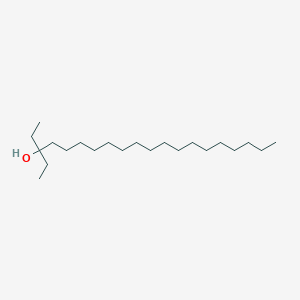


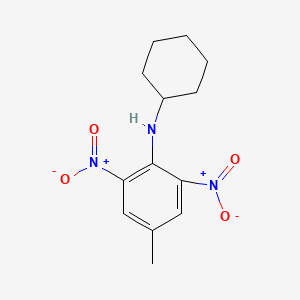




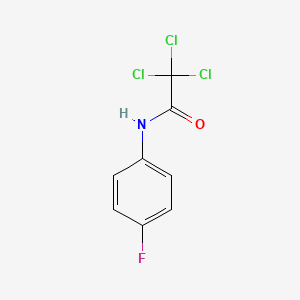
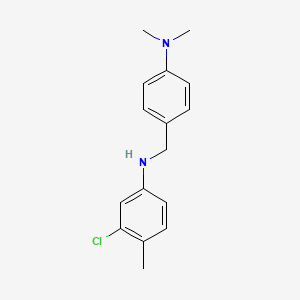
![Propanedioic acid, 1,3-bis[2-[[(4-methylphenyl)amino]thioxomethyl]hydrazide]](/img/structure/B11955939.png)
